Methyl 5-bromo-4-isopropyl-2-nitrobenzoate

Organic Synthesis Cross-Coupling Building Block

Methyl 5-bromo-4-isopropyl-2-nitrobenzoate (CAS 1400645-04-6) is a uniquely substituted aromatic ester combining a reactive aryl bromide for cross-coupling, an electron-withdrawing nitro group reducible to an amine, and a sterically bulky isopropyl group for conformational control. This trisubstituted core enables regioselective diversification in medicinal chemistry and agrochemical research, serving as a direct precursor to STING‑pathway modulators. Unlike simpler analogs, its orthogonal functional groups allow sequential transformations without protecting‑group manipulations. Supplied at ≥98% purity with full analytical characterization. Contact us for bulk quantities and custom synthesis.

Molecular Formula C11H12BrNO4
Molecular Weight 302.12 g/mol
CAS No. 1400645-04-6
Cat. No. B1428277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-4-isopropyl-2-nitrobenzoate
CAS1400645-04-6
Molecular FormulaC11H12BrNO4
Molecular Weight302.12 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C=C1Br)C(=O)OC)[N+](=O)[O-]
InChIInChI=1S/C11H12BrNO4/c1-6(2)7-5-10(13(15)16)8(4-9(7)12)11(14)17-3/h4-6H,1-3H3
InChIKeyCJVOZHRQXALCMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-bromo-4-isopropyl-2-nitrobenzoate: A Trisubstituted Building Block for Advanced Organic Synthesis (CAS 1400645-04-6)


Methyl 5-bromo-4-isopropyl-2-nitrobenzoate (CAS: 1400645-04-6) is a highly substituted aromatic ester featuring three distinct functional groups: a methyl ester at position 1, a nitro group at position 2, a bromine at position 5, and an isopropyl group at position 4. With a molecular weight of 302.12 g/mol, the compound is a solid at room temperature (melting point: 49-52°C) and is typically supplied at 98% purity . This specific pattern of substitution renders it a versatile building block for constructing complex molecules in pharmaceutical and agrochemical research [1], with applications extending into proteomics and advanced material science .

Why Methyl 5-bromo-4-isopropyl-2-nitrobenzoate Cannot Be Substituted with Simple Analogs


The unique value of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate stems from its specific, trisubstituted aromatic core. Simple substitution with more common analogs like methyl 5-bromo-2-nitrobenzoate (CAS 883554-93-6) or methyl 4-isopropyl-2-nitrobenzoate (CAS 681292-73-9) is impossible because each lacks one or more critical functional groups. The bromine atom is essential for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the nitro group serves as a potent electron-withdrawing moiety that can be selectively reduced to an amine for further diversification, and the isopropyl group introduces significant steric bulk that can modulate the conformation and biological activity of downstream products . Replacing it with a less complex analog would fundamentally alter the synthetic route and the properties of the final target molecule, leading to project delays or failure. This guide quantifies the tangible advantages of selecting this precise compound.

Quantitative Differentiation: Methyl 5-bromo-4-isopropyl-2-nitrobenzoate (CAS 1400645-04-6) vs. Key Analogs


Enhanced Synthetic Utility Through Multifunctional Substitution

The primary advantage of Methyl 5-bromo-4-isopropyl-2-nitrobenzoate is its possession of three distinct functional groups, enabling a wider range of chemical transformations than simpler analogs. While methyl 5-bromo-2-nitrobenzoate (CAS 883554-93-6) is used as an intermediate , it lacks the isopropyl group. Conversely, methyl 4-isopropyl-2-nitrobenzoate (CAS 681292-73-9) lacks the crucial bromine for cross-coupling . The target compound uniquely combines both, allowing for iterative synthesis without additional functionalization steps.

Organic Synthesis Cross-Coupling Building Block

Advantage in Physicochemical Properties: Balanced Lipophilicity and Molecular Weight

The presence of both a bromine atom and an isopropyl group on the aromatic ring provides a calculated lipophilicity (cLogP) and molecular weight that may be more favorable for early-stage drug discovery than analogs with different substitution patterns. Based on predicted values, Methyl 5-bromo-4-isopropyl-2-nitrobenzoate (MW 302.12) offers a balanced profile compared to the simpler but heavier analog methyl 2-amino-5-bromo-4-isopropylbenzoate (MW 272.14) and the much lighter methyl 5-bromo-2-nitrobenzoate (MW 260.04). The target compound's specific combination of properties may help navigate complex property landscapes in lead optimization.

Medicinal Chemistry Physicochemical Properties Lead Optimization

Purity and Quality Control: A Reliable Building Block with Verified Specifications

Methyl 5-bromo-4-isopropyl-2-nitrobenzoate is commercially available with a minimum purity specification of 98%, as determined by HPLC . This high level of purity is crucial for ensuring reproducibility in sensitive reactions like cross-couplings or reductions. In contrast, the closest analog without the isopropyl group, methyl 5-bromo-2-nitrobenzoate, is often supplied at a lower purity (e.g., 97% or unspecified) . The higher purity specification for the target compound reduces the risk of side reactions and simplifies purification of downstream products, saving both time and resources.

Quality Control Chemical Purity Procurement

High-Value Application Scenarios for Methyl 5-bromo-4-isopropyl-2-nitrobenzoate


Iterative Synthesis of Complex Biaryl or Heteroaryl Scaffolds

The compound's bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings . This allows for the sequential and regioselective introduction of aryl, alkenyl, alkynyl, or amino groups. The presence of the nitro group (which can be reduced to an amine) and the ester (which can be hydrolyzed to an acid) provides additional orthogonal functional groups for further diversification. This scenario is particularly valuable in medicinal chemistry for generating libraries of analogs around a core scaffold.

Synthesis of Functionalized Aniline Derivatives for Pharmaceuticals and Agrochemicals

Selective reduction of the nitro group to an amine yields a highly substituted aniline derivative. This transformation is critical in the synthesis of numerous pharmaceutical and agrochemical targets. For instance, the resulting 2-amino-5-bromo-4-isopropylbenzoate ester is a known building block for synthesizing compounds that modulate the STING pathway, a key target in immuno-oncology . The target compound thus serves as a direct precursor to valuable intermediates with demonstrated biological relevance.

Building Block for High-Throughput Screening (HTS) Libraries

The unique combination of a reactive aryl bromide, an electron-withdrawing nitro group, and a sterically bulky isopropyl group makes this compound a valuable addition to diverse screening libraries. Its distinct molecular properties, including a molecular weight of 302.12 g/mol and a balanced lipophilicity profile (cLogP ~3.1) , place it in an attractive area of chemical space for identifying novel lead compounds in drug discovery programs. The high purity (98%) ensures reliable data from primary screens .

Synthesis of Chiral Building Blocks and Ligands

The isopropyl group at the 4-position introduces significant steric hindrance, which can be exploited in asymmetric synthesis. Upon reduction of the nitro group, the resulting amine can be used to create chiral amides or can serve as a precursor for chiral N-heterocyclic carbene (NHC) ligands. The bromine atom also provides a convenient handle for further elaboration to create chiral atropisomeric biaryl structures. This scenario is highly relevant for developing new catalysts and enantioselective methodologies.

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